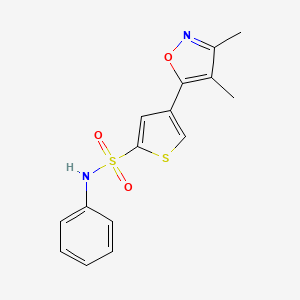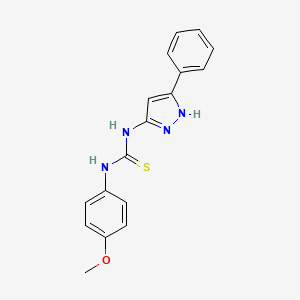![molecular formula C32H31N3O5 B12490113 Ethyl 3-{[(naphthalen-1-yloxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12490113.png)
Ethyl 3-{[(naphthalen-1-yloxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE is a complex organic compound that features a piperazine ring, a benzoyl group, and a naphthalen-1-yloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as ethyl 4-(1-piperazinyl)benzoate and N-(2-(naphthalen-1-yloxy)ethyl)acetamide . These intermediates are then subjected to further reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-(1-PIPERAZINYL)BENZOATE
- N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE
- ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C32H31N3O5 |
|---|---|
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-naphthalen-1-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C32H31N3O5/c1-2-39-32(38)25-15-16-28(34-17-19-35(20-18-34)31(37)24-10-4-3-5-11-24)27(21-25)33-30(36)22-40-29-14-8-12-23-9-6-7-13-26(23)29/h3-16,21H,2,17-20,22H2,1H3,(H,33,36) |
Clave InChI |
SUGWVSMFZYVMET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12490031.png)
![2-{[4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B12490037.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490044.png)
![2-Methyl-3-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid](/img/structure/B12490055.png)
![Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12490062.png)

![Propyl 5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490084.png)
![N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B12490091.png)

![4-({4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B12490120.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B12490129.png)
![1,3-dimethyl-5-({[3-(pyridin-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12490137.png)
![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12490140.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B12490144.png)
